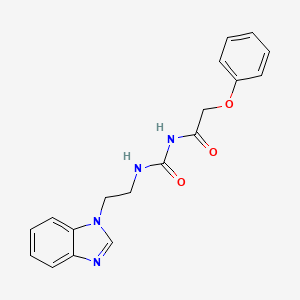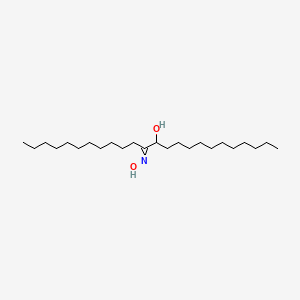![molecular formula C11H15ClO2 B14460371 (1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride CAS No. 72690-88-1](/img/structure/B14460371.png)
(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride, also known as (1R)-(+)-Camphanic chloride, is a chiral compound used primarily in chiral derivatization processes. This compound is characterized by its bicyclic structure, which includes a carbonyl chloride functional group. It is widely used in organic synthesis and has applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride typically involves the reaction of camphor with phosphorus pentachloride (PCl5) to form camphorquinone, followed by further reactions to introduce the carbonyl chloride group. The process involves multiple steps, including oxidation and chlorination reactions .
Oxidation of Camphor: Camphor is oxidized using selenium dioxide (SeO2) in acetic anhydride to form camphorquinone.
Formation of Camphorquinone Monoxime: Camphorquinone is then reacted with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol and pyridine to form camphorquinone monoxime.
Chlorination: The final step involves the reaction of camphorquinone monoxime with phosphorus pentachloride (PCl5) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process involves careful handling of reagents and intermediates to avoid contamination and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, such as camphorquinone or camphorquinone monoxime.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidation: Selenium dioxide (SeO2) in acetic anhydride is used for the oxidation of camphor to camphorquinone.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions with amines and alcohols.
Camphorquinone Monoxime: Formed through the reduction of camphorquinone.
Wissenschaftliche Forschungsanwendungen
(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride has several scientific research applications:
Chiral Derivatization: Used as a chiral derivatizing agent to determine the enantiomeric purity of various compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Material Science: Utilized in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of (1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride involves its reactivity as a carbonyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-(-)-Camphanic chloride: A stereoisomer of (1R)-(+)-Camphanic chloride with similar reactivity but different optical properties.
Camphorquinone: An intermediate in the synthesis of (1R)-(+)-Camphanic chloride with distinct chemical properties.
Camphorquinone Monoxime: Another intermediate with unique reactivity and applications.
Uniqueness
(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride is unique due to its chiral nature and high reactivity as a carbonyl chloride. Its ability to form a wide range of derivatives makes it valuable in various fields of research and industry .
Eigenschaften
CAS-Nummer |
72690-88-1 |
|---|---|
Molekularformel |
C11H15ClO2 |
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
(1R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO2/c1-10(2)6-4-5-11(10,3)8(13)7(6)9(12)14/h6-7H,4-5H2,1-3H3/t6-,7?,11?/m1/s1 |
InChI-Schlüssel |
BJFLBFJZUJVICY-JYHQXFQUSA-N |
Isomerische SMILES |
CC1([C@@H]2CCC1(C(=O)C2C(=O)Cl)C)C |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2C(=O)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)


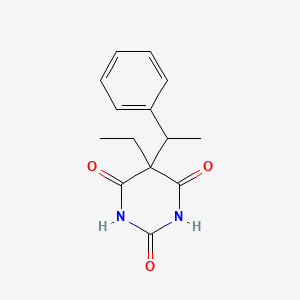
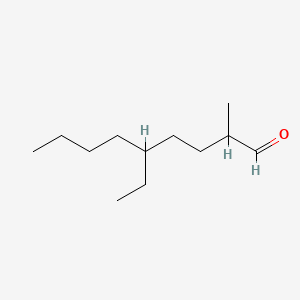
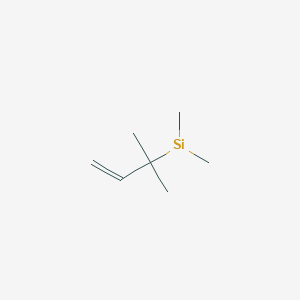


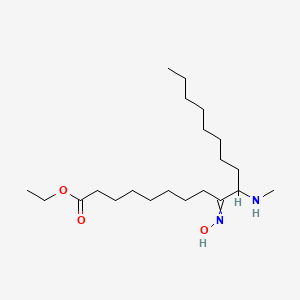
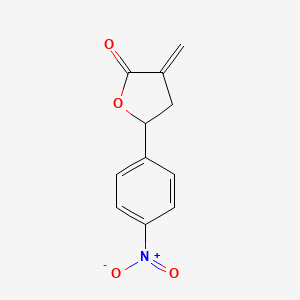
![2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate](/img/structure/B14460353.png)
